molecular formula C13H17N3OS B1274723 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-73-8

5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274723
CAS No.: 588673-73-8
M. Wt: 263.36 g/mol
InChI Key: LSTUKJRABJZHAL-UHFFFAOYSA-N
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Description

5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group. The presence of the dimethylphenoxyethyl group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3,4-dimethylphenol with ethyl bromoacetate to form an intermediate ester This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of phenoxy derivatives.

Scientific Research Applications

5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects is related to its ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor function. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the methyl groups on the phenoxy ring and the presence of the thiol group

Properties

IUPAC Name

3-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-8-5-6-11(7-9(8)2)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTUKJRABJZHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390846
Record name 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-73-8
Record name 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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